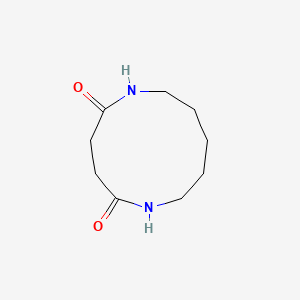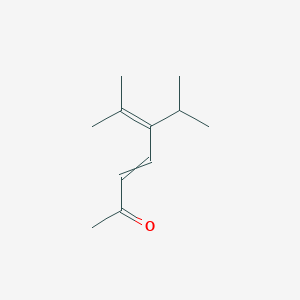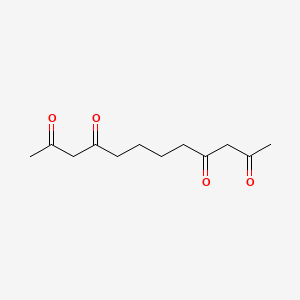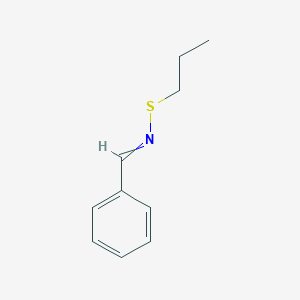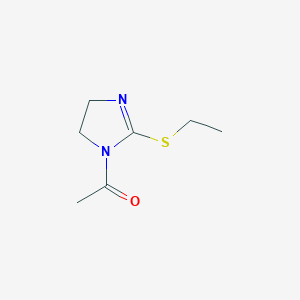![molecular formula C16H20O6 B14609448 Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester CAS No. 58745-51-0](/img/structure/B14609448.png)
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester is an organic compound with a complex structure that includes a benzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester typically involves the esterification of propanedioic acid derivatives with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Aplicaciones Científicas De Investigación
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester groups can be hydrolyzed to release active carboxylic acids, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Propanedioic acid, diethyl ester: A simpler ester of propanedioic acid without the benzodioxole moiety.
Propanedioic acid, (acetylamino)-, diethyl ester: Contains an acetylamino group instead of the benzodioxole moiety.
Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-diethyl ester: Features a propynyl group instead of the benzodioxole moiety.
Uniqueness
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
58745-51-0 |
|---|---|
Fórmula molecular |
C16H20O6 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
diethyl 2-[2-(1,3-benzodioxol-5-yl)ethyl]propanedioate |
InChI |
InChI=1S/C16H20O6/c1-3-19-15(17)12(16(18)20-4-2)7-5-11-6-8-13-14(9-11)22-10-21-13/h6,8-9,12H,3-5,7,10H2,1-2H3 |
Clave InChI |
SHWQEAGXTWZHFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC1=CC2=C(C=C1)OCO2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)


![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
